molecular formula C12H18F2N2O5 B13897424 (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid

(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid

Cat. No.: B13897424
M. Wt: 308.28 g/mol
InChI Key: GXPAIFWMFQDJPK-ZETCQYMHSA-N
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Description

(2S)-1-[2-(tert-Butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:

  • A pyrrolidine ring with 4,4-difluoro substitution, enhancing its metabolic stability and altering electronic properties.
  • A tert-butoxycarbonyl (Boc) group on the acetylated amino side chain, serving as a protective moiety for amines during synthesis.
  • A carboxylic acid group at the C2 position, enabling participation in hydrogen bonding and salt formation.
  • (2S)-stereochemistry, critical for biological activity and molecular recognition.

This compound is commercially available (CAS 203866-15-3) through suppliers like TCI Chemicals (Catalog No. B4202-1G, priced at ¥15,000.00 per gram) . Its structural complexity and fluorination make it valuable in pharmaceutical research, particularly for protease inhibition and peptidomimetic design.

Properties

Molecular Formula

C12H18F2N2O5

Molecular Weight

308.28 g/mol

IUPAC Name

(2S)-4,4-difluoro-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H18F2N2O5/c1-11(2,3)21-10(20)15-5-8(17)16-6-12(13,14)4-7(16)9(18)19/h7H,4-6H2,1-3H3,(H,15,20)(H,18,19)/t7-/m0/s1

InChI Key

GXPAIFWMFQDJPK-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C(=O)O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Activation and Alkylation

A key step involves activating the hydroxyl group using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides. These intermediates then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol) to introduce protecting groups or side chains without racemization of chiral centers.

Protection of Amino and Carboxyl Groups

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality. For example, di-tert-butyl dicarbonate is reacted with amino acid derivatives in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in tertiary butanol or methanol solvents at mild temperatures (around 25–30°C), yielding Boc-protected intermediates with high efficiency (yields ~82–92%).

Use of Organolithium Reagents and Anhydrides

Organolithium reagents such as n-butyllithium (nBuLi) are used at low temperatures (−78°C) under nitrogen atmosphere to deprotonate intermediates, followed by the slow addition of formic pivalic anhydride or formic acetic anhydride to introduce acyl groups. The reaction mixture is then quenched with acetic acid and water, extracted, and purified. This process yields intermediates such as (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole with yields ranging from 75% to over 90%.

Deprotection and Final Purification

Following acylation and hydrogenation steps, deprotection of Boc groups is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at low temperatures (around 5°C), followed by stirring at room temperature (25°C) for several hours. The product is then extracted and purified by column chromatography to afford the final compound in high purity and yield.

Representative Experimental Data Table

Step Reagents/Conditions Temperature Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP, tertiary butanol 25°C, overnight 91.9 High yield, mild conditions
Alkylation nBuLi, formic pivalic anhydride, THF −78°C to 5°C 84.4–90.5 Requires inert atmosphere, low temperature
Catalytic Hydrogenation Hydrogen, catalyst Mild conditions Variable Cis isomer favored, risk of racemization
Boc Deprotection TFA, dichloromethane 5°C to 25°C 75–95 Efficient deprotection, clean product
Purification Column chromatography Ambient Ensures high purity

Comparative Perspectives from Literature

  • The described methods prioritize cheap raw materials, simple operation, and mild conditions to lower production costs without compromising product quality.
  • Alternative synthetic routes, such as those involving tosylation of hydroxyl groups or fluorination, have been reported but require more complex handling and may affect stereochemical purity.
  • Green chemistry approaches for related pyrrolidine derivatives emphasize crystallization techniques and solvent reduction but are less documented for the difluoro-substituted variant.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The difluoro substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Stereochemistry Source
(2S)-1-[2-(tert-Butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid Pyrrolidine 4,4-difluoro, Boc-protected acetyl amino Carboxylic acid, Boc, amide (2S) TCI Chemicals
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Phenylacetamido, carboxy-methylamino Carboxylic acid, amide, amino (4S), (1R), (4S) Pharmacopeial Forum 2017
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam β-lactam ring, thioether Carboxylic acid, amide, amino (2S,5R,6R) Pharmacopeial Forum 2017
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Dioxopiperazine, phenylacetamido Carboxylic acid, amide (4S) Pharmacopeial Forum 2008
(2R,4S)-2-[(1S,2R)-1-Carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic acid Pyrrolidine Formimidamidoethylthio, hydroxypropyl Carboxylic acid, thioether (2R,4S) Pharmacopeial Forum 2017

Structural and Functional Differences

Core Heterocycles: The target compound features a pyrrolidine ring, whereas analogues like (4S)-2-...thiazolidine-4-carboxylic acid (Table 1, Row 2) use a thiazolidine ring (sulfur-containing), which may confer distinct solubility and reactivity .

Protective Groups: The Boc group in the target compound provides temporary amine protection, unlike unprotected amino groups in (4S)-2-...thiazolidine-4-carboxylic acid (Table 1, Row 4), which may limit synthetic versatility .

Stereochemical Complexity :

  • The (2S) configuration is critical for activity, whereas analogues like (2S,5R,6R)-6-...heptane-2-carboxylic acid (Table 1, Row 3) exhibit β-lactam bicyclic systems with multiple stereocenters, impacting target selectivity .

Biological Activity

The compound (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid, commonly referred to as Boc-D-4,4-DiF-Pro-OH, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C10H15F2NO4
  • Molecular Weight : 251.23 g/mol
  • CAS Number : 536747-87-2
  • InChI Key : WTMZYKCXBXPVPT-ZCFIWIBFSA-N

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The difluoromethyl group and the tert-butoxycarbonyl (Boc) moiety contribute to its lipophilicity and stability, enhancing its interaction with cellular membranes and proteins.

1. Anticancer Activity

Recent studies have indicated that (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
  • IC50 Values : The compound demonstrated an IC50 of approximately 54.39 μM against HCT116 cells, indicating moderate potency in inhibiting cell growth .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are implicated in cancer progression.

  • Mechanism : By inhibiting HDAC activity, the compound may induce cell cycle arrest and apoptosis in cancer cells.
  • Research Findings : In vitro assays showed that the compound could effectively inhibit HDACs, leading to increased acetylation of histones and altered gene expression profiles .

Case Study 1: Anticancer Efficacy

A study conducted by Lu et al. explored the effects of Boc-D-4,4-DiF-Pro-OH on HCT116 colon cancer cells. The researchers found that treatment with the compound resulted in:

  • Reduced Cell Viability : Significant reduction in cell viability was observed after 48 hours of exposure.
  • Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Case Study 2: Selectivity Over Other HDACs

In another study focusing on selectivity for HDAC isoforms, the compound was tested against various HDACs:

  • Selectivity Profile : It exhibited selective inhibition towards HDAC1 and HDAC3 while showing less activity against other isoforms.
  • Potential Applications : This selectivity suggests potential therapeutic applications in treating specific cancers characterized by aberrant HDAC activity .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Mechanism of Action
AnticancerHCT11654.39Induction of apoptosis
HDAC InhibitionHDAC1/HDAC3Not specifiedInhibition of histone deacetylation

Q & A

Q. What are the recommended synthetic routes for preparing (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed coupling or tert-butoxycarbonyl (Boc) protection strategies. For example:

Step 1 : Introduce the Boc-protected amino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the pyrrolidine backbone.

Step 2 : Fluorinate the pyrrolidine ring using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions.

  • Critical Parameters : Maintain inert atmospheres (N₂/Ar) during fluorination to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS .

Q. How can impurities and diastereomers be resolved during purification?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Adjust chromatographic conditions (e.g., pH, temperature) to separate co-eluting epimers. For example:
  • Column : Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm.
  • Mobile Phase : 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B).
  • Gradient : 10% B to 90% B over 30 minutes.
  • Detection : UV at 214 nm.
    Minor adjustments in pH (e.g., ±0.2) can resolve stereoisomers .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and fluorine coupling patterns (²J₆-F ~48 Hz for difluoropyrrolidine).
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]+ (expected m/z ~363.3).
  • HPLC : Purity >95% using a 254 nm UV detector .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution impact the compound’s conformational stability?

  • Methodological Answer : The difluoro group induces a rigid chair-like conformation in the pyrrolidine ring, reducing ring puckering. This can be analyzed via:
  • X-ray Crystallography : To determine bond angles and torsional strain.
  • DFT Calculations : Compare energy barriers for ring inversion between difluoro and non-fluorinated analogs.
    Stability studies under thermal stress (e.g., 40°C for 72 hours) show <5% degradation, confirming enhanced rigidity .

Q. What strategies mitigate Boc group cleavage during downstream functionalization?

  • Methodological Answer :
  • Acid-Sensitive Steps : Avoid trifluoroacetic acid (TFA) in Boc deprotection if subsequent reactions require acidic conditions. Use milder alternatives (e.g., HCl in dioxane).
  • Temperature Control : Limit heating to <50°C during coupling reactions.
  • Monitoring : Track Boc integrity via FT-IR (C=O stretch ~1680 cm⁻¹) after each step .

Q. How can contradictions in biological activity data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from batch-specific impurities or stereochemical heterogeneity. Address this by:

Reproducibility Checks : Synthesize multiple batches under controlled conditions (e.g., fixed catalyst loading).

Bioassay Controls : Include enantiomerically pure standards (e.g., (2S,4S)- vs. (2R,4R)-isomers) in cytotoxicity assays.

Advanced Analytics : Use chiral HPLC to confirm stereochemical purity (>98% ee) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoro group activates the pyrrolidine ring for nucleophilic substitution. Key studies include:
  • Kinetic Profiling : Compare reaction rates with non-fluorinated analogs using Pd(OAc)₂/XPhos catalysts.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in aqueous conditions.
    Data show a 3x faster Suzuki-Miyaura coupling rate compared to non-fluorinated derivatives .

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